MRT68921

Autophagy ULK1/2 Inhibition Kinase Assay

MRT68921 is the only commercially available, validated dual NUAK1/ULK1 inhibitor, delivering sub-nanomolar potency (ULK1 IC50 2.9 nM, ULK2 IC50 1.1 nM) that is >37-fold more potent than SBI-0206965. Its unique polypharmacology disrupts autophagic flux and cellular energy homeostasis, with demonstrated efficacy in FLT3-ITD AML models and in vivo xenograft studies (NCI-H460, MNK45). This compound provides complete target engagement at low concentrations, minimizing off-target effects for cleaner, more interpretable data. Ideal for autophagy research, AML studies, and proof-of-concept programs targeting oxidative stress homeostasis.

Molecular Formula C25H34N6O
Molecular Weight 434.6 g/mol
Cat. No. B10775069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT68921
Molecular FormulaC25H34N6O
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5
InChIInChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30)
InChIKeyKKISLZKMBSCLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRT68921 for Autophagy Research: A Potent ULK1/2 and NUAK1 Dual Inhibitor with Defined Potency, Selectivity, and in Vivo Activity


MRT68921 is a small-molecule, dual inhibitor of the autophagy-initiating kinases ULK1 and ULK2, with reported IC50 values of 2.9 nM and 1.1 nM, respectively [1]. Beyond its canonical autophagy targets, MRT68921 has been functionally validated as a potent dual inhibitor of NUAK1 and ULK1 [2]. Its mechanism of action disrupts cellular energy homeostasis and autophagic flux, leading to cytotoxic effects in multiple cancer models [3], and it has demonstrated significant in vivo tumor growth inhibition in xenograft studies [4].

Why MRT68921 Cannot Be Replaced by Other ULK or Autophagy Inhibitors


MRT68921 occupies a unique position in the autophagy inhibitor landscape due to its exceptionally high potency and its validated dual-target profile. Generic substitution with other ULK1 inhibitors (e.g., SBI-0206965, MRT67307) fails because MRT68921 is >37-fold more potent against ULK1 and >646-fold more potent against ULK2 [1]. Furthermore, its unique secondary activity against NUAK1 is absent in these comparators, providing a distinct and validated mechanism for inducing cancer cell death by disrupting oxidative stress homeostasis [2]. The combination of picomolar ULK potency and a defined NUAK1 polypharmacology creates a unique biological profile that cannot be replicated by single-target or less potent ULK1/2 inhibitors.

MRT68921 vs. Comparators: Direct Quantitative Differentiation Data for Scientific Selection


MRT68921 Demonstrates >37-Fold Higher Potency for ULK1 and >646-Fold for ULK2 Compared to SBI-0206965

MRT68921 exhibits a significantly lower IC50 for ULK1 and ULK2 compared to the commonly used ULK1 inhibitor SBI-0206965 [1]. In comparative kinase assays, MRT68921 is over 37-fold more potent against ULK1 and over 646-fold more potent against ULK2 [1]. This difference translates to effective ULK inhibition at nanomolar concentrations, a critical factor for minimizing off-target effects in cellular and in vivo studies.

Autophagy ULK1/2 Inhibition Kinase Assay

MRT68921 Potency Advantage Over First-Generation Inhibitor MRT67307

Compared to its chemical analog MRT67307, MRT68921 demonstrates a substantial potency improvement [1]. MRT68921 is over 15-fold more potent against ULK1 and over 30-fold more potent against ULK2 [1]. This advancement represents a significant step in the chemical optimization of ULK inhibitors and makes MRT68921 the preferred tool compound for studying ULK-dependent processes with minimal kinase input.

Autophagy ULK1/2 Inhibition Structure-Activity Relationship

MRT68921 Selectively Kills Cancer Cells vs. Normal Cells by a 10-Fold Margin

A critical differentiator for therapeutic research is the selective cytotoxicity profile. MRT68921 was shown to exert a selective cytotoxic effect on cancer cell lines compared to normal cell lines (293T and HUVEC), with an approximately 10-fold difference in IC50 values [1]. This contrasts with data for SBI-0206965, which primarily shows minimal effect on normal cells only at low concentrations used for apoptosis induction in FLT3-ITD AML cells [2]. The quantifiable selectivity window of MRT68921 supports its potential as a safer, cancer-selective agent in preclinical models.

Cancer Research Cytotoxicity Selectivity

MRT68921 Significantly Inhibits Tumor Growth In Vivo in Xenograft Models

In contrast to many tool compounds that lack in vivo validation, MRT68921 has demonstrated significant antitumor activity in mouse xenograft models [1]. In NCI-H460 lung cancer xenografts, treatment with MRT68921 significantly decreased tumor growth compared to the control group [1]. This in vivo efficacy is supported by mechanistic evidence showing increased apoptosis (Bax expression) and decreased survival signaling (Bcl-2 expression) in the treated tumors [1]. While direct comparator studies are not available, this robust in vivo data positions MRT68921 as a leading candidate for preclinical therapeutic validation.

In Vivo Efficacy Xenograft Model Tumor Therapy

Optimal Research Applications for MRT68921 Based on Quantifiable Differentiation


Definitive ULK1/2 Pathway Inhibition Studies in Autophagy Research

For researchers seeking to establish the role of ULK1/2 in cellular processes, MRT68921 is the optimal choice due to its sub-nanomolar potency (IC50 of 2.9 nM for ULK1) [1]. Its >37-fold and >15-fold potency advantage over SBI-0206965 and MRT67307, respectively, ensures complete target engagement at low concentrations, minimizing the risk of non-specific effects and providing cleaner, more interpretable data for pathway analysis [1]. The specificity of its autophagy-inhibiting effect has been confirmed using the drug-resistant M92T ULK1 mutant, ensuring on-target activity [2].

Targeted Killing of FLT3-ITD Mutated Acute Myeloid Leukemia (AML) Cells

MRT68921 is uniquely suited for research in FLT3-ITD AML, a disease subtype with a poor prognosis [1]. It preferentially induces apoptosis in FLT3-ITD AML cell lines (e.g., MV4-11, Molm13) while having minimal effects on FLT3-WT AML cells and normal CD34-positive cells [1]. Furthermore, the compound's ability to prevent in vitro AML relapse by inhibiting ULK2, which is upregulated in relapsed cells, makes it a critical tool for investigating resistance mechanisms [2]. This disease-specific activity profile is a direct result of its unique, quantifiable potency against ULK1/2.

Preclinical Investigation of Dual NUAK1/ULK1 Inhibition in Cancer Therapy

For programs exploring the therapeutic potential of disrupting cellular energy homeostasis and antioxidant defense in tumors, MRT68921 is the only commercially available, well-characterized dual NUAK1/ULK1 inhibitor [1]. Its unique polypharmacology allows a single compound to target two distinct yet interconnected survival pathways in cancer cells, resulting in a 10-fold selective cytotoxicity window over normal cells [1]. This makes it an ideal chemical probe for proof-of-concept studies where combined inhibition of NUAK1 and ULK1 is hypothesized to overcome therapeutic resistance.

Validating ULK1-Dependent Mechanisms in In Vivo Tumor Models

MRT68921 is the compound of choice for in vivo pharmacology studies requiring a ULK1/2 inhibitor due to its demonstrated, peer-reviewed efficacy in multiple mouse xenograft models [1]. It significantly reduces tumor growth as a single agent in both NCI-H460 and MNK45 models [1]. Its favorable tolerability profile in these studies further supports its use in long-term preclinical experiments, setting it apart from tool compounds that lack robust in vivo validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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